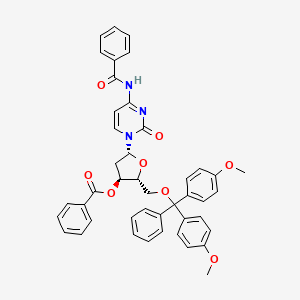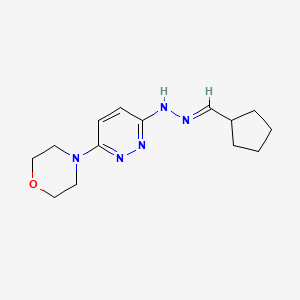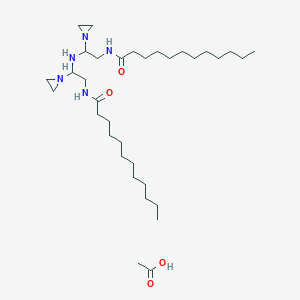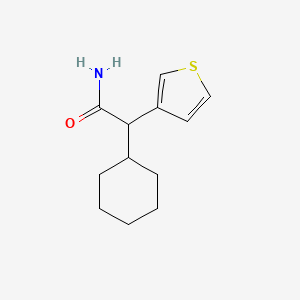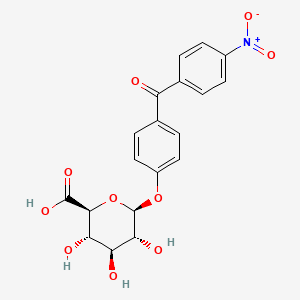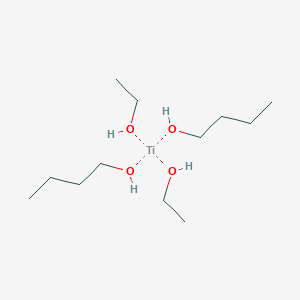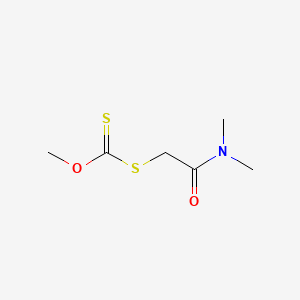
Carbonodithioic acid, S-(2-(dimethylamino)-2-oxoethyl) O-methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonodithioic acid, S-(2-(dimethylamino)-2-oxoethyl) O-methyl ester is a chemical compound with the molecular formula C6H11NO2S2. This compound is known for its unique structure, which includes both a carbonodithioate group and a dimethylamino group. It is used in various scientific research applications due to its reactivity and functional properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Carbonodithioic acid, S-(2-(dimethylamino)-2-oxoethyl) O-methyl ester typically involves the reaction of carbonodithioic acid derivatives with dimethylamino compounds. One common method involves the esterification of carbonodithioic acid with methanol in the presence of a catalyst such as trimethylchlorosilane. This reaction is carried out at room temperature and results in the formation of the desired ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Carbonodithioic acid, S-(2-(dimethylamino)-2-oxoethyl) O-methyl ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced sulfur compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Carbonodithioic acid, S-(2-(dimethylamino)-2-oxoethyl) O-methyl ester is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of Carbonodithioic acid, S-(2-(dimethylamino)-2-oxoethyl) O-methyl ester involves its interaction with various molecular targets. The carbonodithioate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The dimethylamino group can interact with biological membranes and affect cellular processes. These interactions result in the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbonodithioic acid, O,S-dimethyl ester: This compound has a similar structure but lacks the dimethylamino group.
Carbamodithioic acid, diethyl-, methyl ester: Another related compound with different alkyl groups attached to the dithioate moiety.
Uniqueness
Carbonodithioic acid, S-(2-(dimethylamino)-2-oxoethyl) O-methyl ester is unique due to the presence of both the carbonodithioate and dimethylamino groups, which confer distinct reactivity and biological properties. This combination of functional groups makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
3239-19-8 |
|---|---|
Formule moléculaire |
C6H11NO2S2 |
Poids moléculaire |
193.3 g/mol |
Nom IUPAC |
O-methyl [2-(dimethylamino)-2-oxoethyl]sulfanylmethanethioate |
InChI |
InChI=1S/C6H11NO2S2/c1-7(2)5(8)4-11-6(10)9-3/h4H2,1-3H3 |
Clé InChI |
AMYHSQFEQFWFFY-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)CSC(=S)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[[2-[(2-Aminoethyl)amino]ethyl]amino]-3-phenoxypropan-2-OL](/img/structure/B12671266.png)

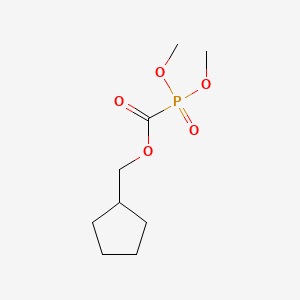
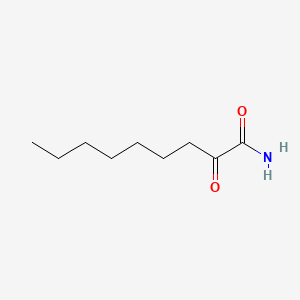
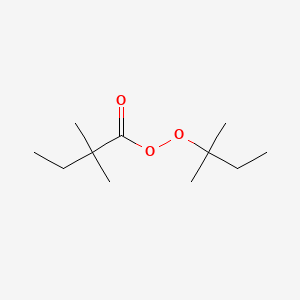
![N,N'-Dioctyl-N-[2-(octylamino)ethyl]ethylenediamine acetate](/img/structure/B12671290.png)
